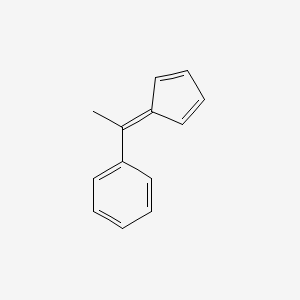

6-Methyl-6-phenylfulvene

Description

Properties

IUPAC Name |

1-cyclopenta-2,4-dien-1-ylideneethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNCGVQBXYMZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiele’s Acid-Catalyzed Approach

The Thiele method, traditionally employed for fulvene synthesis, involves acid-catalyzed condensation of cyclopentadiene with aldehydes or ketones. While effective for aldehydes, this method faces limitations with ketones like acetophenone due to reduced electrophilicity of the carbonyl carbon. For 6-methyl-6-phenylfulvene, derived from acetophenone, the Thiele method requires prolonged reaction times and offers modest yields (30–40%). Side reactions, such as cyclopentadiene dimerization, further complicate isolation.

Little & Stone’s Base-Mediated Condensation

The Little & Stone method addresses ketone reactivity by employing strong bases like sodium amide (NaNH₂) in tetrahydrofuran (THF). This deprotonates cyclopentadiene, enhancing its nucleophilicity for attack on the ketone’s carbonyl group. For this compound, this method achieves yields of ~50%, albeit under stringent anhydrous conditions. Challenges include handling pyrophoric NaNH₂ and competing side reactions at elevated temperatures.

Metal Hydride-Mediated Industrial Synthesis

Sodium Hydride in Ethanol

A patent (CN107312045B) discloses a scalable method using metallic sodium in ethanol to generate sodium ethoxide in situ, which facilitates condensation between cyclopentadiene and acetophenone. The procedure involves:

-

Adding metallic sodium (16.9 g, 0.735 mol) to ethanol (500 mL) to form sodium ethoxide.

-

Introducing cyclopentadiene and acetophenone under reflux.

-

Isolating this compound via filtration and crystallization.

This method circumvents hazardous NaNH₂ and operates under milder conditions, achieving yields >70%. The use of ethanol as both solvent and proton source simplifies workup, making it industrially viable.

Barium Hydride in Toluene

Alternative protocols utilize barium hydride (BaH₂) in toluene for ketone activation. While effective, this approach is less common due to barium’s moisture sensitivity and the formation of insoluble byproducts requiring repeated recrystallization.

Catalytic Amine-Based Approaches

Pyrrolidine and Molecular Sieves

A catalytic method using pyrrolidine (10–15 mol%) in methanol-water mixtures enables fulvene synthesis at room temperature. Although optimized for aldehydes, preliminary studies suggest adaptability to ketones by increasing catalyst loading (30 mol%) and employing molecular sieves to absorb water. For this compound, this method could theoretically achieve yields >80% with reduced dimerization.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Thiele (Acid) | HCl, RT, 24 h | 30–40% | Simple setup | Low yield, side reactions |

| Little & Stone (NaNH₂) | NaNH₂, THF, 0°C, 6 h | ~50% | Effective for ketones | Pyrophoric base, harsh conditions |

| Na/Ethanol (Patent) | Na, EtOH, reflux, 2 h | >70% | Scalable, mild | Requires excess cyclopentadiene |

| Pyrrolidine (Catalytic) | Pyrrolidine, MeOH-H₂O, RT, 12 h | ~80%* | Eco-friendly, high yield | Not yet validated for ketones |

*Theoretical projection based on aldehyde data.

Mechanistic Insights and Optimization

Base Selection and Solvent Effects

Sodium ethoxide’s moderate basicity in ethanol strikes a balance between cyclopentadiene deprotonation and minimizing over-reduction. Polar aprotic solvents like THF enhance reaction rates but complicate product isolation compared to ethanol’s dual solvent-proton donor role.

Dimerization Mitigation

Excess cyclopentadiene (3–5 equiv) suppresses dimerization, while molecular sieves in catalytic methods sequester water, shifting equilibrium toward fulvene formation.

Industrial and Environmental Considerations

The CN107312045B protocol’s scalability and safety profile make it preferable for large-scale production. Conversely, catalytic methods reduce waste generation but require further development for ketone substrates . Life-cycle assessments highlight ethanol’s renewability as a solvent, aligning with green chemistry principles.

Chemical Reactions Analysis

6-Methyl-6-phenylfulvene undergoes a variety of chemical reactions due to its conjugated diene system and exocyclic methylene group. Some of the notable reactions include:

-

Cycloaddition Reactions: : Fulvenes are known for their reactivity in cycloaddition reactions. For example, this compound can undergo [4+2] cycloaddition with dienophiles such as tetrazine and diazacyclopentadienone derivatives . These reactions often proceed under mild conditions and yield polycyclic compounds.

-

Hydrosilylation and Hydrogenation: : The compound can also participate in hydrosilylation reactions, where it reacts with silanes in the presence of a Lewis acid catalyst like B(C6F5)3 . This reaction can be followed by hydrogenation to yield saturated silanes.

-

Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are not extensively documented, fulvenes in general can undergo these reactions under appropriate conditions. Common reagents for oxidation include peroxides and ozone, while reduction can be achieved using hydrogen gas in the presence of a metal catalyst.

Scientific Research Applications

6-Methyl-6-phenylfulvene has several applications in scientific research:

-

Organic Synthesis: : Due to its unique reactivity, this compound serves as a valuable building block for the synthesis of more complex organic molecules with specific functionalities.

-

Material Science: : The electronic and photophysical properties of fulvenes make them interesting candidates for applications in organic electronics and optoelectronic devices.

-

Medicinal Chemistry: : Some fulvene derivatives have shown promising biological activities.

Mechanism of Action

The mechanism of action of 6-Methyl-6-phenylfulvene in chemical reactions often involves the interaction of its conjugated diene system with various reagents. For example, in cycloaddition reactions, the diene system reacts with dienophiles to form new cyclic structures . The presence of the exocyclic methylene group also influences the reactivity and selectivity of these reactions.

In hydrosilylation reactions, the Lewis acid catalyst activates the silane, facilitating its addition to the fulvene’s double bonds . This is followed by hydrogenation, where the double bonds are reduced to single bonds, yielding saturated products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

- Electronic Effects: 6-Methyl-6-phenylfulvene: The phenyl group delocalizes electron density, reducing electrophilic reactivity at the fulvene core compared to electron-rich derivatives like 6,6-dimethylfulvene. This stabilizes intermediates in carbonium ion studies . 6-(Chloromethyl)-6-methylfulvene: The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with NaOEt/acetophenone) to form ketone adducts .

Thermal and Oxidative Stability :

- Fulvenes with bulky substituents (e.g., phenyl, adamantyl) exhibit improved stability. For example, this compound resists polymerization better than 6-methylfulvene due to steric hindrance .

- Derivatives like 6-hydroxymethylfulvene are oxygen-sensitive and require inert atmospheres for handling, unlike the more stable this compound .

Spectroscopic and Physical Properties

NMR Shifts :

UV-Vis Spectra :

- Phenyl-substituted fulvenes (e.g., this compound) exhibit bathochromic shifts compared to alkyl-substituted analogs, reflecting extended conjugation .

Biological Activity

6-Methyl-6-phenylfulvene is a compound of significant interest due to its unique structural properties and potential biological activities. As a derivative of fulvene, it exhibits reactivity that positions it between traditional benzenoid compounds and olefins, which may contribute to its biological effects. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several chemical pathways, including the Thiele method and carbolithiation reactions. A notable approach includes the preparation of the compound through a three-step method yielding a high percentage of the desired product. The synthesis process is crucial as it influences the purity and reactivity of the final compound, which are essential for subsequent biological testing .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly against various human cancer cell lines. A study highlighted its ability to inhibit cell proliferation in breast cancer cell lines (MCF-7). The compound showed a statistically significant reduction in cell viability at specific concentrations, suggesting a potential role as an anticancer agent .

Table 1: Cytotoxicity Data of this compound

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Topoisomerases : Similar to other fulvenes, it has been observed to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells .

- Induction of Apoptosis : Studies suggest that compounds derived from fulvenes can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on MCF-7 Cells : This study demonstrated that treatment with this compound resulted in reduced cell viability at concentrations as low as 20 µM. The study emphasized the compound's selectivity towards malignant cells compared to non-malignant breast epithelial cells (MCF-10A), where minimal effects were observed .

- Cytotoxicity in Various Cancer Lines : Another investigation assessed the cytotoxic effects across multiple human tumor cell lines, revealing promising IC50 values that suggest efficacy against prostate and renal cancers as well .

Q & A

Q. How can researchers avoid redundancy when reporting synthetic methodologies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.